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Compound of Interest

Compound Name: Anticancer agent 122

Cat. No.: B15138354 Get Quote

Technical Support Center: GIM-122 First-in-Human
Program
Disclaimer: GIM-122 is a hypothetical investigational compound. The following information is

provided for illustrative purposes to guide researchers on a typical first-in-human (FIH) dose

escalation strategy for a novel agent. All protocols and strategies must be adapted and

approved by relevant institutional review boards (IRBs) and regulatory agencies.

Frequently Asked Questions (FAQs)
Q1: What is the proposed starting dose for GIM-122 and how was it determined?

A1: The proposed starting dose for the GIM-122 first-in-human study is 10 mg, administered

orally once daily. This dose was determined based on comprehensive preclinical toxicology

studies in two species (rat and dog). The starting dose is set at 1/10th of the No-Observed-

Adverse-Effect-Level (NOAEL) observed in the most sensitive species (dog), after conversion

to a Human Equivalent Dose (HED). This approach provides a conservative safety margin for

the initial patient cohort.

Q2: What is the dose escalation design for the GIM-122 study?

A2: The study will employ a standard 3+3 cohort design, a widely accepted and conservative

method for FIH trials. The study will begin with a cohort of 3 patients at the starting dose. The

decision to escalate to the next dose level, expand the current cohort, or declare the Maximum
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Tolerated Dose (MTD) depends on the incidence of Dose-Limiting Toxicities (DLTs) observed

during the first 28-day cycle.

Q3: What are the criteria for a Dose-Limiting Toxicity (DLT)?

A3: A DLT is a predefined, clinically significant adverse event that is considered unacceptable

and likely related to the study drug. For the GIM-122 trial, DLTs are defined based on the

National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE v5.0). A

summary of key DLT criteria is provided in the data tables section. The DLT evaluation period is

the first 28-day treatment cycle.

Q4: How is the Maximum Tolerated Dose (MTD) defined in this study?

A4: The MTD is defined as the highest dose level at which fewer than 33% of patients (i.e., 0 or

1 out of a cohort of up to 6 patients) experience a DLT. The dose level immediately below the

one that causes DLTs in two or more patients in a cohort of three to six will be declared the

MTD. This dose will then be recommended for Phase 2 studies (Recommended Phase 2 Dose,

RP2D), pending review of all available safety, pharmacokinetic (PK), and pharmacodynamic

(PD) data.

Q5: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) endpoints?

A5: Key PK endpoints include Cmax (maximum concentration), Tmax (time to Cmax), AUC

(area under the curve), and drug half-life (t½). These will be assessed to understand the

absorption, distribution, metabolism, and excretion of GIM-122. The primary PD endpoint is the

measurement of target engagement, specifically the inhibition of phosphorylated GIM-122

target protein in surrogate tissues (e.g., Peripheral Blood Mononuclear Cells - PBMCs). These

markers will help establish a relationship between drug exposure and biological activity.

Troubleshooting Guides
Issue 1: Unexpected Grade 2+ toxicity is observed in the first patient at a new dose level.

Immediate Action: Dosing for the remaining two patients in the cohort should be held. The

patient experiencing the toxicity must be monitored closely, and the event managed

according to the protocol's safety guidelines.
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Investigation:

Assess Causality: The investigator must assess the likelihood that the adverse event is

related to GIM-122.

Review Patient Data: Check for confounding factors, such as concomitant medications,

co-morbidities, or protocol deviations.

Await DLT Evaluation: The event must be followed for the full 28-day DLT window to

determine if it meets formal DLT criteria.

Resolution: If the event is deemed a DLT, the cohort will be expanded to six patients at the

same dose level. If a second patient in the expanded cohort experiences a DLT, this dose

level will be considered to have exceeded the MTD, and the previous dose level will be

declared the MTD.

Issue 2: High inter-patient variability is observed in pharmacokinetic (PK) parameters.

Investigation:

Confirm Sample Integrity: Verify that all PK samples were collected, processed, and stored

according to the protocol. Check for any temperature excursions or delays.

Review Dosing Records: Confirm that all patients received the correct dose at the

prescribed times. Check for any reported issues with administration (e.g., vomiting after

dose).

Analyze Patient Demographics: Evaluate factors that can influence drug metabolism, such

as age, weight, liver/kidney function, and genetic polymorphisms in drug-metabolizing

enzymes (if relevant data is collected).

Resolution: Document all findings thoroughly. If variability is linked to a correctable factor

(e.g., administration with or without food), the protocol may be amended for future cohorts.

High variability may necessitate a larger expansion cohort to better characterize the PK

profile at the RP2D.
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Issue 3: Pharmacodynamic (PD) assays show no significant target engagement at a dose level

that is producing toxicities.

Investigation:

Validate Assay Performance: Re-run quality controls for the PD assay to ensure it is

performing within specifications. Confirm the stability of the biomarker in collected

samples.

Check Sample Timing: Ensure that PD samples were collected at the appropriate time

points relative to dosing to capture the expected biological effect.

Re-evaluate Mechanism: Consider the possibility of off-target toxicities. The observed

adverse events may not be related to the intended mechanism of action.

Resolution: This scenario suggests a narrow therapeutic window. The MTD may be

determined by off-target effects rather than on-target toxicity. A thorough review by the Safety

Monitoring Committee is required to decide whether to continue dose escalation or halt the

study.

Data Presentation
Table 1: Proposed Dose Escalation Cohorts for GIM-122

Cohort Dose Level
GIM-122 Dose (mg,
QD)

Number of Patients

1 -1
5 (De-escalation if

needed)
3-6

2 1 (Starting) 10 3-6

3 2 20 3-6

4 3 40 3-6

5 4 80 3-6

6 5 120 3-6
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Table 2: Definition of Key Dose-Limiting Toxicities (DLTs)

Toxicity Type DLT Criteria (CTCAE v5.0)

Hematological Grade 4 Neutropenia lasting > 7 days

Febrile Neutropenia (Grade ≥ 3 Neutropenia

with fever)

Grade 4 Thrombocytopenia or Grade 3 with

significant bleeding

Non-Hematological

Grade ≥ 3 non-hematological toxicity (excluding

alopecia, nausea/vomiting that is well-controlled

with supportive care)

Any Grade 3+ liver enzyme (ALT/AST) elevation

with concurrent Grade 2+ bilirubin elevation

Failure to recover from drug-related toxicity to ≤

Grade 1 by the start of the next cycle

Table 3: Sample Collection Schedule for PK and PD Analysis (Cycle 1)
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Day Event
PK Sample
(Plasma)

PD Sample
(PBMCs)

Day 1 Pre-dose X X

0.5h post-dose X

1h post-dose X X

2h post-dose X

4h post-dose X X

8h post-dose X

24h post-dose X X

Day 8 Pre-dose X X

Day 15 Pre-dose X X

Day 28 Pre-dose X X

Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Sample Processing and Analysis

Collection: Collect 4 mL of whole blood in a K2-EDTA (lavender top) tube at the time points

specified in Table 3.

Processing: Within 30 minutes of collection, centrifuge the sample at 1,500 x g for 15

minutes at 4°C.

Aliquoting: Using a fresh pipette for each sample, carefully transfer the supernatant (plasma)

into two pre-labeled 1.5 mL cryovials.

Storage: Immediately freeze the plasma aliquots at -80°C.

Analysis: Plasma concentrations of GIM-122 will be determined using a validated Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of

quantification (LLOQ) for the assay is 0.1 ng/mL.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Phospho-Target (p-Target) Assay for PD Assessment in PBMCs

PBMC Isolation: Collect 8 mL of whole blood in a CPT (Cell Preparation Tube). Within 2

hours, centrifuge at 1,800 x g for 20 minutes at room temperature. The PBMC layer will be

isolated according to the tube manufacturer's instructions.

Cell Lysis: Immediately lyse the isolated PBMCs with a proprietary lysis buffer containing

phosphatase and protease inhibitors to preserve protein phosphorylation states.

Protein Quantification: Determine the total protein concentration of the lysate using a BCA

(Bicinchoninic Acid) assay.

Immunoassay: Analyze the level of phosphorylated target protein using a validated

electrochemiluminescence (ECL)-based immunoassay (e.g., Meso Scale Discovery).

Normalize the phospho-target signal to the total target protein signal for each sample.

Data Reporting: Report the results as a percentage of p-Target inhibition relative to the pre-

dose baseline sample for each patient.

Visualizations
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first-in-human-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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